molecular formula C8H5FN2O2 B1322807 4-Fluoro-1H-indazole-5-carboxylic acid CAS No. 1041481-59-7

4-Fluoro-1H-indazole-5-carboxylic acid

Cat. No.: B1322807
CAS No.: 1041481-59-7
M. Wt: 180.14 g/mol
InChI Key: CLNSDURQQKBHKP-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-5-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2. It is a derivative of indazole, a bicyclic heterocycle that contains a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 5-position of the indazole ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indazole-5-carboxylic acid typically involves the introduction of the fluorine atom and the carboxylic acid group onto the indazole ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, starting from 4-fluoroaniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the indazole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-Fluoro-1H-indazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

    1H-Indazole-5-carboxylic acid: Lacks the fluorine atom at the 4-position.

    4-Fluoro-1H-indazole-3-carboxylic acid: Has the carboxylic acid group at the 3-position instead of the 5-position.

    4-Fluoro-1H-indole-5-carboxylic acid: Contains an indole ring instead of an indazole ring.

Uniqueness: 4-Fluoro-1H-indazole-5-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-fluoro-1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNSDURQQKBHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624021
Record name 4-Fluoro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041481-59-7
Record name 4-Fluoro-1H-indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1H-indazole-5-carboxylic acid
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